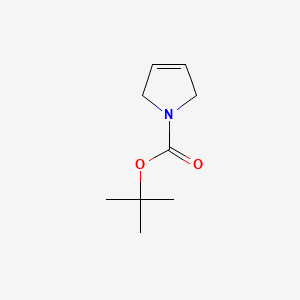

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBDZDMYLQHGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408785 | |

| Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73286-70-1 | |

| Record name | N-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73286-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis mechanism for tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is the powerful ring-closing metathesis (RCM) reaction, facilitated by Grubbs catalysts. This document details the underlying mechanism, provides structured quantitative data from key experiments, and outlines detailed experimental protocols.

Core Synthesis Pathway: Ring-Closing Metathesis (RCM)

The most prevalent and efficient method for the synthesis of this compound is the ring-closing metathesis of a suitable acyclic diene precursor. The logical workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

The key transformation in this pathway is the intramolecular cyclization of N-Boc protected diallylamine. This reaction is catalyzed by a ruthenium-based olefin metathesis catalyst, most commonly a Grubbs second-generation catalyst.

The Catalytic Cycle of Grubbs Catalyst in RCM

The mechanism of the Grubbs catalyst in ring-closing metathesis is a well-established catalytic cycle. The process involves the formation of a metallacyclobutane intermediate, which facilitates the cleavage and reformation of carbon-carbon double bonds.

Caption: The catalytic cycle of a Grubbs-type catalyst in the RCM of N-Boc-diallylamine.

The cycle is initiated by the reaction of the Grubbs catalyst with one of the terminal alkenes of the diene substrate. This leads to the formation of a new ruthenium alkylidene intermediate and the release of a byproduct (e.g., styrene for the first-generation Grubbs catalyst). Subsequent intramolecular reaction forms a metallacyclobutane, which then undergoes a retro [2+2] cycloaddition to yield the desired 2,5-dihydro-1H-pyrrole ring and regenerate a ruthenium catalyst, which carries the cycle forward.

Quantitative Data from Synthesis Experiments

The following tables summarize quantitative data from various reported syntheses of 2,5-dihydropyrrole derivatives using ring-closing metathesis. This data provides insights into typical reaction conditions and achievable yields.

Table 1: Reaction Conditions for Ring-Closing Metathesis

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Reference |

| Grubbs II | 5-7 | Dichloromethane | Reflux | 0.25 - 4 | |

| Grubbs II | 4 | Water | 45 | 1.5 - 2 | [1] |

| Grubbs II | Not specified | 2-methyl-2-butene | Not specified | Not specified | [2] |

| Ruthenium catalyst M2 | Not specified | Dimethyl carbonate | 120 | 0.017 (1 min) | [3][4] |

Table 2: Reported Yields for 2,5-Dihydropyrrole Synthesis

| Substrate | Product | Yield (%) | Reference |

| N-tosyl diallylamine derivatives | N-tosyl-2,5-dihydropyrroles | Good | |

| Various dienes | Corresponding cyclic compounds | 70-95 (conversion) | [1] |

| N-Boc-diallylamine | 1-Boc-2,5-dihydro-1H-pyrrole | 98 | [5] |

| Diene for 2,5-dihydro-1H-pyrrole-3-carboxylates | 2,5-dihydro-1H-pyrrole-3-carboxylates | 91 | [3][4] |

Detailed Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of N-Boc-diallylamine (Precursor)

This protocol is adapted from a reported synthesis of a similar N-Boc protected diallylamine.[5]

-

Reagents and Materials:

-

Diallylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Cyclohexane

-

Round-bottomed flask

-

Magnetic stirrer

-

-

Procedure:

-

To a solution of diallylamine (1.0 eq) in cyclohexane, add a solution of di-tert-butyl dicarbonate (1.0 eq) in cyclohexane dropwise at 10 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can often be used in the next step without further purification. If necessary, purify by distillation under reduced pressure.

-

Protocol 2: Ring-Closing Metathesis to form this compound

This protocol is a generalized procedure based on common practices for Grubbs-catalyzed RCM.[1]

-

Reagents and Materials:

-

N-Boc-diallylamine

-

Grubbs second-generation catalyst

-

Anhydrous dichloromethane (or other suitable solvent like toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve N-Boc-diallylamine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Add the Grubbs second-generation catalyst (typically 1-5 mol%) to the solution.

-

Heat the reaction mixture to reflux (around 40 °C for dichloromethane) and stir.

-

Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, optimization of reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for further details and variations on these procedures.

References

- 1. Olefin Ring Closing Metathesis and Hydrosilylation Reaction in Aqueous Medium by Grubbs Second Generation Ruthenium Catalyst [organic-chemistry.org]

- 2. pnas.org [pnas.org]

- 3. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc-3-pyrroline

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-pyrroline, also known by its systematic name tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a Boc-protected amine and a reactive double bond within a five-membered ring, makes it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, tailored for professionals in research and drug development.

Core Properties and Identification

N-Boc-3-pyrroline is identified by the CAS Number 73286-70-1 .[1][2][3][4][5][6] It is a pyrroline derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is crucial as it modulates the reactivity of the nitrogen atom and can be readily removed under acidic conditions, allowing for subsequent functionalization.

Chemical and Physical Data

The physical and chemical properties of N-Boc-3-pyrroline are essential for its proper handling, storage, and use in reactions. The compound typically appears as a white to yellow low-melting solid or liquid.[1][5] A summary of its key quantitative data is presented below.

| Property | Value |

| CAS Number | 73286-70-1 |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Appearance | White to yellow low-melting solid or liquid |

| Melting Point | 40.0 to 44.0 °C |

| Boiling Point | 208 °C (lit.) |

| Density | 0.981 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.458 (lit.) |

| Flash Point | 81 °C (178 °F) |

| Water Solubility | Slightly soluble |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place |

Safety and Handling

Proper handling of N-Boc-3-pyrroline is crucial to ensure laboratory safety. It is classified as an irritant. Below is a summary of its hazard information according to the Globally Harmonized System (GHS).

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthetic Applications and Logical Workflows

N-Boc-3-pyrroline serves as a key intermediate in the synthesis of numerous target molecules, including β-aryl-GABA analogues, aryl pyrrolizidines, and various antibacterial compounds.[1][3] Its alkene moiety provides a handle for diverse functional group transformations.[7]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are representative protocols for the deprotection of the N-Boc group and for a Heck arylation reaction, a common application for this substrate.

N-Boc Group Deprotection (General Protocol)

The removal of the Boc protecting group is a fundamental step to unmask the secondary amine for further reactions. This is typically achieved under acidic conditions.

Methodology:

-

Reaction Setup: In a round-bottomed flask, dissolve the N-Boc protected amine (1 mmol) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Deprotection: Add a strong acid, typically Trifluoroacetic Acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The reaction is often performed at room temperature.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

-

Work-up: Once the reaction is complete, the solvent and excess acid are typically removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

Isolation: The deprotected amine product is extracted into an organic solvent, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the final product, which may be purified further by column chromatography if necessary.[2][3]

Heck Arylation of N-Boc-3-pyrroline (Representative Protocol)

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. N-Boc-3-pyrroline is an excellent substrate for creating aryl-substituted pyrrolidine derivatives.[7]

Methodology:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 mmol), N-Boc-3-pyrroline (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

-

Solvent and Base Addition: Add a dry, degassed solvent like acetonitrile (MeCN), DMF, or dioxane. Then, add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 mmol).

-

Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 to 120 °C.

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction may take several hours to reach completion.

-

Work-up and Isolation: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic phase, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired aryl-substituted pyrroline derivative.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 73286-70-1). Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents expected spectral characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Data Presentation

The following tables summarize the anticipated spectral data for this compound. These values are illustrative and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.7 | s | 2H | -CH=CH- |

| ~4.1 | s | 4H | -CH₂-N-CH₂- |

| 1.47 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (carbamate) |

| ~125 | -CH=CH- |

| ~80 | -C(CH₃)₃ |

| ~55 | -CH₂-N-CH₂- |

| ~28 | -C(CH₃)₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (sp³) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1400 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-N stretch |

| ~1110 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 169 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | High | [M - C₄H₈]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The solution should be homogeneous and free of particulate matter.[1] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

Data Acquisition:

-

The sample tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp resonance signals.[2]

-

The probe is tuned to the ¹H frequency.

-

A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width (typically -2 to 12 ppm for organic molecules), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

-

Data Acquisition:

-

The sample is inserted, and the spectrometer is locked and shimmed as for ¹H NMR.

-

The probe is tuned to the ¹³C frequency.

-

A standard proton-decoupled ¹³C NMR experiment (e.g., using a zgpg30 pulse sequence on Bruker instruments) is performed.[3] This removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.[4]

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.[3]

-

-

Data Processing: The FID is processed similarly to the ¹H NMR data, with Fourier transformation, phasing, baseline correction, and referencing (e.g., the CDCl₃ solvent peak at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[5]

-

A background spectrum of the clean, empty crystal is recorded.[6]

-

A small drop of the liquid sample is placed directly onto the crystal surface, ensuring complete coverage.[6][7]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[6]

-

Data Acquisition:

-

The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

-

Sample Preparation (for Electron Ionization - EI): The compound is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct infusion, the sample is dissolved in a volatile organic solvent.[6]

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small organic molecules.[8]

-

Data Acquisition:

-

The sample is vaporized in the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9]

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6]

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns that provide information about the molecule's structure.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-3-Pyrroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-3-pyrroline (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate). This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support laboratory work and synthetic applications.

Physical Properties

N-Boc-3-pyrroline is a white to yellow low-melting solid or liquid at room temperature. A summary of its key physical properties is presented in the tables below.

General Physical Data

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Appearance | White to yellow low-melting solid or liquid |

| Purity | Typically ≥96% |

Tabulated Physical Properties

| Property | Value |

| Melting Point | 40.0 to 44.0 °C |

| Boiling Point | 208 °C (at 760 mmHg) |

| Density | 0.981 g/mL at 25 °C |

| Refractive Index | 1.458 at 20 °C |

| Flash Point | 81 °C (178 °F) |

| Solubility | Slightly soluble in water; Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. |

Chemical Properties and Reactivity

N-Boc-3-pyrroline is a versatile synthetic intermediate widely used in organic synthesis. The presence of the Boc protecting group on the nitrogen atom and the double bond within the pyrroline ring allows for a variety of chemical transformations.

Key Reactivity Information:

-

Stability: Stable under recommended storage conditions (cool, dry, dark place).

-

Incompatibilities: Incompatible with strong oxidizing agents.

-

Synthetic Applications: It serves as a key starting material in the synthesis of various biologically active molecules and complex organic structures. Notable applications include its use in Heck arylations for the preparation of β-aryl-GABA analogues and in the synthesis of aryl pyrrolizidines and various antibacterial compounds.[1] The double bond can undergo various reactions such as hydrogenation, epoxidation, and dihydroxylation, providing access to a range of substituted pyrrolidine derivatives. The Boc protecting group can be readily removed under acidic conditions to liberate the free amine for further functionalization.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and a common synthetic route for N-Boc-3-pyrroline.

Determination of Melting Point (Capillary Method)

This protocol describes the standard capillary method for determining the melting point range of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

N-Boc-3-pyrroline sample

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the bottom of the tube on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is obtained.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

-

Continue heating at the slow rate and record the temperature at which the entire sample has melted (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Determination of Boiling Point (Micro Boiling Point Method)

This protocol outlines a method for determining the boiling point of a small quantity of liquid.

Apparatus and Materials:

-

Thiele tube or a small beaker for heating bath (containing mineral oil or silicone oil)

-

Thermometer

-

Small test tube or ignition tube

-

Capillary tube (sealed at one end)

-

N-Boc-3-pyrroline sample

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5-1 mL) of N-Boc-3-pyrroline into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Heating: Immerse the assembly in the heating bath. Heat the side arm of the Thiele tube or the beaker gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

This protocol describes the use of a pycnometer for the precise determination of the density of a liquid or a low-melting solid.

Apparatus and Materials:

-

Pycnometer (a small glass flask with a fitted stopper containing a capillary tube)

-

Analytical balance

-

N-Boc-3-pyrroline sample (in liquid form)

-

Distilled water

-

Thermostat or water bath

Procedure:

-

Mass of the Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record the mass (m₁).

-

Mass of the Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂). Record the temperature of the water.

-

Mass of the Pycnometer with Sample: Empty and thoroughly dry the pycnometer. If N-Boc-3-pyrroline is solid, gently warm it until it melts completely. Fill the pycnometer with the liquid N-Boc-3-pyrroline, following the same procedure as with water. Weigh the filled pycnometer and record the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of the pycnometer = (Mass of water) / (Density of water at the measured temperature)

-

Mass of sample = m₃ - m₁

-

Density of N-Boc-3-pyrroline = (Mass of sample) / (Volume of the pycnometer)

-

Spectroscopic Data

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of N-Boc-3-pyrroline in CDCl₃ would be expected to show the following signals:

-

~5.8 ppm: A singlet or a narrow multiplet corresponding to the two vinylic protons (-CH=CH-).

-

~4.0 ppm: A singlet or a narrow multiplet corresponding to the four allylic protons (-NCH₂-).

-

~1.4 ppm: A sharp singlet corresponding to the nine protons of the tert-butyl group (-C(CH₃)₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of N-Boc-3-pyrroline in CDCl₃ would be expected to show the following signals:

-

~154 ppm: The carbonyl carbon of the Boc group (N-C=O).

-

~128 ppm: The two equivalent vinylic carbons (-CH=CH-).

-

~80 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

~53 ppm: The two equivalent allylic carbons (-NCH₂-).

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-3-pyrroline would be expected to exhibit the following characteristic absorption bands:

-

~2975 cm⁻¹: C-H stretching vibrations of the alkyl groups (tert-butyl and pyrroline ring).

-

~1690 cm⁻¹: A strong absorption due to the C=O stretching vibration of the carbamate (Boc group).

-

~1650 cm⁻¹: A weak to medium absorption due to the C=C stretching vibration of the pyrroline ring.

-

~1400 cm⁻¹: C-N stretching vibration.

-

~1160 cm⁻¹: C-O stretching vibration of the carbamate.

Synthesis Workflow

N-Boc-3-pyrroline can be synthesized through various routes. A common and efficient method is the ring-closing metathesis (RCM) of N-Boc-diallylamine using a ruthenium-based catalyst, such as Grubbs' catalyst.

References

Navigating the Safety Profile of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 73286-70-1), a key building block in organic synthesis and pharmaceutical research. This document synthesizes critical safety information, physical and chemical properties, and handling protocols to ensure its safe and effective use in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as N-Boc-3-pyrroline, is a heterocyclic compound widely utilized in the synthesis of various biologically active molecules.[1] Its molecular formula is C9H15NO2, and it has a molecular weight of 169.22 g/mol .[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 2,5-dihydropyrrole-1-carboxylate[2][4] |

| CAS Number | 73286-70-1[2][4] |

| Molecular Formula | C9H15NO2[2][4] |

| Molecular Weight | 169.22 g/mol [2][3] |

| Synonyms | N-Boc-2,5-dihydro-1H-pyrrole, N-Boc-3-pyrroline, 1-Boc-3-pyrroline[4][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Not specified in search results |

| Odor | Not specified in search results |

| Flash Point | 81.1 °C (178.0 °F) |

| Storage Temperature | 2-8 °C[6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][7]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[7] |

The GHS pictogram associated with these hazards is an exclamation mark. The signal word is "Warning".[2][7]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines the recommended PPE.

Handling Procedures

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.

-

Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Use only outdoors or in a well-ventilated area.[8]

-

Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[9]

Storage Recommendations

-

Temperature: Store in a cool, well-ventilated place at 2-8°C.[6]

-

Container: Keep container tightly closed.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.

The following diagram illustrates the logical flow for safe storage.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and response protocols.

First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Get medical advice/attention.[9] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical advice/attention.[9] |

The following workflow outlines the decision-making process for first aid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound, 73286-70-1--Shanghai Finechem Biotechnology Co., Ltd. [sh-finechem.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. depts.washington.edu [depts.washington.edu]

- 9. synquestlabs.com [synquestlabs.com]

Solubility Profile of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Boc-3-pyrroline) in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information derived from analogous compounds and common laboratory practices. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications.

Introduction

This compound is a heterocyclic building block widely used in organic synthesis, particularly in the development of pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. The molecule's structure, featuring a polar carbamate group and a nonpolar tert-butyl group, suggests a broad solubility range in common organic solvents.

Qualitative Solubility Data

Based on these considerations, a qualitative solubility profile has been compiled. This information is intended to serve as a guideline for solvent selection in experimental work.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent | Anticipated Solubility | Rationale & Notes |

| Polar Aprotic | Dichloromethane (DCM) | High | Frequently used as a solvent in reactions involving Boc-protected amines, indicating good solubility.[1][2] |

| Tetrahydrofuran (THF) | High | A common solvent for a wide range of organic compounds, including those with carbamate functionalities.[3] | |

| Ethyl Acetate | High | Often used as a reaction and extraction solvent for Boc-protected compounds, suggesting good solubility.[1][3] | |

| Acetonitrile | Good | A polar aprotic solvent capable of dissolving a variety of organic molecules.[1] | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent known to dissolve many organic compounds, including Boc-protected amines.[1] | |

| Polar Protic | Methanol | Good | Often used in workup procedures and chromatography for Boc-protected compounds.[3][4] |

| Ethanol | Good | Similar to methanol, it is a common solvent for purification and reactions.[3] | |

| Nonpolar | Diethyl Ether | Moderate | A less polar solvent where solubility might be moderate.[1] |

| Toluene | Moderate | A nonpolar aromatic solvent, likely to exhibit moderate solubility.[3] | |

| Hexane | Low to Insoluble | As a nonpolar aliphatic solvent, it is expected to have low solubility for this compound and is often used as an anti-solvent for crystallization.[1][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure that the solution reaches saturation.

-

Sample Collection and Filtration: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or GC method.

-

Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility:

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to maintain and report a constant temperature during the experiment.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can significantly affect the measured solubility.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium to ensure an accurate measurement of saturation solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the quantitative solubility of a compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its chemical structure and the behavior of similar compounds suggests high solubility in polar aprotic and protic solvents, moderate solubility in less polar solvents, and low solubility in nonpolar aliphatic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating informed solvent selection and experimental design.

References

N-Boc-3-Pyrroline: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, N-Boc-3-pyrroline (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) stands as a pivotal building block in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates. Its unique structural features make it an invaluable precursor for creating complex nitrogen-containing heterocyclic compounds, particularly in the development of neuroactive drugs and antibacterial agents.

This in-depth technical guide provides a thorough overview of the commercial availability, key suppliers, and physicochemical properties of N-Boc-3-pyrroline. It also details experimental protocols for its synthesis and subsequent application in significant chemical transformations, offering a critical resource for laboratory and development settings.

Commercial Availability and Suppliers

N-Boc-3-pyrroline is readily available from a variety of chemical suppliers, catering to needs ranging from research and development quantities to bulk manufacturing. Purity levels typically range from 90% to over 98%, with the compound often supplied as a white to yellow low-melting solid or liquid.

Below is a summary of prominent suppliers and their typical offerings. Please note that availability and specifications are subject to change and should be confirmed with the respective suppliers.

| Supplier | Typical Purity | Available Quantities | CAS Number |

| Thermo Fisher Scientific (Alfa Aesar) | 96%, 97%[1][2] | 1g, 5g and larger upon request | 73286-70-1[1] |

| Sigma-Aldrich (Merck) | ≥98% | Custom quantities | 73286-70-1 |

| TCI Chemicals | >98.0% (GC) | Gram to kilogram scale | 73286-70-1 |

| Chem-Impex | ≥98% (GC)[3] | Gram to kilogram scale | 73286-70-1[3] |

| Chemsrc | 90%, 98%, 99%[4] | Gram to multi-ton scale (listed) | 73286-70-1[4] |

| ChemicalBook | 98%, 99%[5] | Gram to ton scale (listed) | 73286-70-1[5] |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of N-Boc-3-pyrroline is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 73286-70-1 | [1][3][4][6] |

| Molecular Formula | C₉H₁₅NO₂ | [1][3][4] |

| Molecular Weight | 169.22 g/mol | [1][3] |

| Appearance | White to yellow low-melting solid or liquid | [5][7] |

| Melting Point | 36-38 °C[6], 40-44 °C[3][7] | [3][6][7] |

| Boiling Point | 208 °C (lit.)[2][5][7][8][9], 75 °C / 1.5 mmHg[3] | [2][3][5][7][8][9] |

| Density | 0.981 g/mL at 25 °C (lit.)[2][5][8][9] | [2][5][8][9] |

| Refractive Index | n20/D 1.458 (lit.)[5][7][9] | [5][7][9] |

| Solubility | Slightly soluble in water | [1][2][5][7][9] |

| Storage | 2-8 °C, Keep in a dark place, Sealed in dry | [3][7] |

Key Synthetic Applications and Experimental Protocols

N-Boc-3-pyrroline is a versatile intermediate, notably utilized in the synthesis of γ-aminobutyric acid (GABA) analogues through reactions like the Heck arylation.[1][5][7][9] GABA is a major inhibitory neurotransmitter in the central nervous system, making its analogues valuable targets in drug discovery for neurological disorders.

Synthesis of N-Boc-3-pyrroline via Ring-Closing Metathesis

A reliable method for the preparation of N-Boc-3-pyrroline is through the ring-closing metathesis of N-Boc-diallylamine, as detailed in Organic Syntheses.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-diallylamine in dichloromethane.

-

Catalyst Addition: Add Grubbs' second-generation catalyst to the solution. The reaction mixture is typically heated to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-pyrroline as a white, crystalline, low-melting solid.[6] A detailed procedure describes obtaining a yield of 90-94%.[6]

Application in Heck Arylation for the Synthesis of β-Aryl-GABA Analogue Precursors

N-Boc-3-pyrroline serves as a key substrate in Heck arylation reactions with arenediazonium salts to produce 4-aryl-N-Boc-3-pyrrolines, which are precursors to β-aryl-GABA analogues.[1][5][7][9]

Experimental Protocol (Microwave-Assisted):

-

Reactant Preparation: In a microwave-transparent vessel, combine N-Boc-3-pyrroline, an appropriate arenediazonium tetrafluoroborate, and a palladium catalyst (e.g., Pd(OAc)₂).

-

Solvent System: Use a suitable solvent system, such as a mixture of acetonitrile and water.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a set temperature for a short duration (e.g., 12-30 minutes).[10]

-

Work-up and Purification: After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the residue by column chromatography to obtain the desired 4-aryl-N-Boc-3-pyrroline derivative.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] The conformational flexibility and stereochemical possibilities of the pyrrolidine ring allow for effective exploration of pharmacophore space.[11] N-Boc-3-pyrroline, as a precursor to substituted pyrrolidines, plays a crucial role in the synthesis of compounds targeting the central nervous system. Its application in the synthesis of GABA analogues highlights its importance in developing treatments for neurological conditions. The Boc-protecting group is instrumental in directing synthetic transformations and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.

References

- 1. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. fishersci.fi [fishersci.fi]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-3-pyrroline | CAS#:73286-70-1 | Chemsrc [chemsrc.com]

- 5. N-Boc-pyrroline | 73286-70-1 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Boc-pyrroline CAS#: 73286-70-1 [m.chemicalbook.com]

- 8. fishersci.pt [fishersci.pt]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 73286-70-1), a key building block in pharmaceutical and chemical synthesis. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, designed to ensure the integrity of the compound in research and development settings.

Physicochemical Properties and Storage Recommendations

Accurate storage is paramount to maintaining the purity and stability of this compound. The following tables summarize its key physicochemical properties and recommended storage conditions based on supplier data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Appearance | Liquid |

| Boiling Point | 208 °C |

| Density | 0.981 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation |

| Temperature | Store at 2-8°C or -20°C for long-term storage. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. |

| Light | Protect from sunlight. |

| Handling | Avoid contact with strong acids and oxidizing agents. |

Stability Profile and Potential Degradation Pathways

While specific stability studies on this compound are not extensively published, the stability of the tert-butoxycarbonyl (Boc) protecting group is well-documented. The primary degradation pathways are anticipated to be hydrolysis under acidic conditions and thermolysis.

-

Acid-Catalyzed Hydrolysis: The Boc group is labile in the presence of strong acids, leading to its removal and the formation of 2,5-dihydro-1H-pyrrole, isobutylene, and carbon dioxide.

-

Thermal Degradation: Elevated temperatures can induce the cleavage of the Boc group, following a similar degradation pathway to acid hydrolysis.

-

Oxidative Degradation: While less common for the Boc group itself, the pyrroline ring may be susceptible to oxidation, potentially leading to ring-opening or other side products.

-

Photolytic Degradation: N-heterocycles can be sensitive to UV radiation, which may lead to decomposition.

The following diagram illustrates the principal expected degradation pathway for N-Boc protected pyrrolidines.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Detailed Methodologies

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or MS detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

Forced Degradation Procedures:

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before injection into the HPLC.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before injection.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Incubate the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a controlled temperature oven at 60°C for 48 hours.

-

Separately, incubate 1 mL of the stock solution at 60°C.

-

Withdraw samples of the solution and prepare solutions of the solid at specified intervals.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

HPLC Method (Suggested Starting Conditions):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of A (0.1% formic acid in water) and B (acetonitrile).

-

Start with 95% A, 5% B.

-

Linearly increase to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm or MS with ESI source.

-

Injection Volume: 10 µL

Data Analysis:

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Calculate the percentage degradation.

-

The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Involvement in Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary role is as a synthetic intermediate in the construction of more complex, biologically active molecules. The N-Boc protected pyrrolidine scaffold is a common feature in many compounds investigated for various therapeutic targets, but the title compound itself is not typically the final active pharmaceutical ingredient.

Conclusion

A Comprehensive Technical Guide to tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. This document outlines its chemical identity, physical properties, key synthetic protocols, and its significant role in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is a pyrroline derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group enhances its stability and solubility in organic solvents, making it a highly manageable intermediate in multi-step syntheses. The compound is widely known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

A comprehensive list of its synonyms includes:

-

N-Boc-3-Pyrroline[1]

-

1-Boc-2,5-dihydro-1H-pyrrole[1]

-

tert-Butyl 3-pyrroline-1-carboxylate

-

N-(tert-Butoxycarbonyl)-3-pyrroline[1]

-

2,5-Dihydro-pyrrole-1-carboxylic acid tert-butyl ester[1]

-

N-Boc-2,5-dihydropyrrole[1]

-

tert-Butyl 2,5-dihydropyrrole-1-carboxylate[1]

Its formal IUPAC name is tert-butyl 2,5-dihydropyrrole-1-carboxylate.[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 73286-70-1 | [1] |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | |

| Appearance | White, crystalline, low-melting solid | |

| Boiling Point | 208 °C (lit.) | |

| Density | 0.981 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.458 (lit.) | |

| Flash Point | 81.1 °C (178.0 °F) |

Key Experimental Protocols

This compound is a key intermediate in various organic reactions. Detailed below are established protocols for its synthesis and a common subsequent transformation.

Synthesis via Ring-Closing Metathesis

A robust method for the preparation of N-Boc-3-pyrroline is through a ring-closing metathesis (RCM) reaction.

Experimental Protocol:

-

Reaction Setup: A suitable reaction flask is charged with a solution of the appropriate diene precursor in a solvent such as dichloromethane.

-

Catalyst Addition: A Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched, and the catalyst is removed. An aqueous methanolic solution of tris(hydroxymethyl)phosphine can be used to quench the reaction and precipitate the ruthenium catalyst. Triethylamine is also added, and the mixture is stirred overnight.

-

Extraction and Purification: The organic layer is washed with water and brine, dried over a drying agent like magnesium sulfate, and filtered. The solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by distillation, for instance, using a Kugelrohr apparatus, to yield N-Boc-3-pyrroline as a white, crystalline solid.

Heck-Matsuda Arylation

N-Boc-3-pyrroline is an excellent substrate for Heck-Matsuda arylations, a powerful carbon-carbon bond-forming reaction. This reaction is instrumental in synthesizing 4-aryl endocyclic enecarbamates, which are precursors to various biologically active molecules.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, N-Boc-3-pyrroline and an arenediazonium tetrafluoroborate are dissolved in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Catalyst Addition: A palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂), is added to the mixture.

-

Heating: The reaction can be efficiently carried out using microwave irradiation, which significantly reduces reaction times compared to conventional heating.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-N-Boc-3-pyrroline derivative.

Applications in Drug Development

The pyrrolidine and pyrroline scaffolds are prevalent in a multitude of biologically active compounds and approved drugs. This compound serves as a versatile starting material for the synthesis of complex molecules with therapeutic potential, including antiviral and anticancer agents. The Boc-protecting group is crucial for masking the reactivity of the nitrogen atom during synthetic transformations and can be readily removed under acidic conditions in the final steps of a synthesis.

Precursor to Antiviral Agents

Derivatives of this compound are key intermediates in the synthesis of antiviral drugs, particularly those targeting the Hepatitis C virus (HCV). For instance, the pyrrolidine core is a central feature of HCV NS3 serine protease inhibitors like Asunaprevir.

Signaling Pathway and Mechanism of Action of Asunaprevir:

The Hepatitis C virus relies on the NS3/4A protease to cleave the viral polyprotein into mature viral proteins, a critical step for viral replication. Asunaprevir acts as a potent and specific inhibitor of this protease. By binding to the active site of the NS3 protease, Asunaprevir blocks the processing of the viral polyprotein, thereby halting the viral replication cycle.

Scaffold for Anticancer Agents

The pyrrole and pyrrolidine moieties are integral to many compounds exhibiting anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases. For example, certain pyrrolizine derivatives, which can be synthesized from pyrroline precursors, have been shown to induce apoptosis by significantly increasing the levels of caspase-3.

Illustrative Experimental Workflow for Assessing Anticancer Activity:

Conclusion

This compound and its synonyms are indispensable reagents in modern organic and medicinal chemistry. Their utility as versatile building blocks provides access to a wide array of complex molecular architectures, particularly those with significant therapeutic potential. The straightforward protocols for their synthesis and functionalization, coupled with their role as precursors to potent antiviral and anticancer agents, underscore their importance for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Basic Reactivity of the Double Bond in N-Boc-3-Pyrroline

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-pyrroline is a versatile heterocyclic building block extensively utilized in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active compounds. The presence of the endocyclic double bond within the pyrrolidine ring offers a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of the double bond in N-Boc-3-pyrroline, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Electrophilic Additions

The electron-rich double bond of N-Boc-3-pyrroline readily undergoes electrophilic addition reactions, providing access to a variety of functionalized pyrrolidine derivatives.

Hydrogenation

Catalytic hydrogenation of the double bond in N-Boc-3-pyrroline affords N-Boc-pyrrolidine, a saturated pyrrolidine derivative that is a common scaffold in medicinal chemistry. The reaction is typically carried out with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of N-Boc-Protected Pyrrole Derivatives

A similar hydrogenation of N-Boc-protected pyrrole derivatives can be adapted for N-Boc-3-pyrroline. In a typical procedure, the N-Boc-protected pyrrole derivative is subjected to hydrogenation in an autoclave at 45 atm and 40°C for 20 hours in the presence of a 10% Pd/C catalyst.[1] This reaction proceeds with full conversion of the starting material and demonstrates high stereoselectivity, leading to a mixture of diastereomeric N-Boc-protected pyrrolidine-3-carboxylates with a cis/trans ratio of approximately 85:15.[1]

Table 1: Hydrogenation of N-Boc-Pyrrole Derivatives [1]

| Substrate | Catalyst | Pressure (atm) | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) |

| N-Boc-2-substituted pyrrole-3-carboxylates | 10% Pd/C | 45 | 40 | 20 | 84-87 : 13-16 |

Halogenation

Oxidation Reactions

Oxidation of the double bond in N-Boc-3-pyrroline provides access to valuable intermediates such as epoxides and diols, which are key precursors for the synthesis of many biologically active molecules.

Epoxidation

Epoxidation of the double bond with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields N-Boc-3,4-epoxypyrrolidine. This epoxide is a versatile intermediate for the introduction of various nucleophiles.

Experimental Workflow: Epoxidation

Caption: Epoxidation of N-Boc-3-pyrroline.

Dihydroxylation

The double bond can be dihydroxylated to form N-Boc-pyrrolidine-3,4-diol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or through chemoenzymatic methods. Asymmetric dihydroxylation can be achieved using Sharpless conditions, providing access to enantiomerically enriched diols.

Experimental Protocol: Asymmetric trans-Dihydroxylation of N-Benzyloxycarbonyl-3-pyrroline

A one-pot chemo-enzymatic system has been developed for the asymmetric trans-dihydroxylation of the closely related N-benzyloxycarbonyl-3-pyrroline. The process involves epoxidation with m-CPBA, followed by hydrolysis of the intermediate epoxide with resting cells of Sphingomonas sp. HXN-200. This method yields the trans-diol (3R,4R)-N-benzyloxycarbonyl-3,4-dihydroxy-pyrrolidine in 92% enantiomeric excess and 94–97% conversion.[2]

Table 2: Asymmetric Dihydroxylation of N-Protected 3-Pyrrolines [2]

| Substrate | Method | Product | ee (%) | Conversion (%) |

| N-Benzyloxycarbonyl-3-pyrroline | m-CPBA, Sphingomonas sp. HXN-200 | (3R,4R)-N-Benzyloxycarbonyl-3,4-dihydroxy-pyrrolidine | 92 | 94-97 |

Sharpless Asymmetric Dihydroxylation Workflow

Caption: Sharpless asymmetric dihydroxylation.

Ozonolysis

Ozonolysis of the double bond in N-Boc-3-pyrroline results in the cleavage of the carbon-carbon double bond, leading to the formation of a dialdehyde or related derivatives depending on the workup conditions. Reductive workup, typically with dimethyl sulfide (DMS) or zinc, yields the corresponding aldehyde.

Experimental Protocol: Ozonolysis with Reductive Workup

A general procedure for ozonolysis involves bubbling ozone through a solution of the alkene in a suitable solvent such as methanol or dichloromethane at low temperatures (typically -78 °C) until the solution turns blue, indicating the presence of excess ozone.[3] The reaction mixture is then purged with an inert gas to remove the excess ozone, followed by the addition of a reducing agent like dimethyl sulfide.[3]

Ozonolysis Reaction Pathway

Caption: Ozonolysis of N-Boc-3-pyrroline.

Cycloaddition Reactions

The double bond of N-Boc-3-pyrroline can participate as a dipolarophile or dienophile in various cycloaddition reactions, leading to the formation of complex polycyclic structures.

1,3-Dipolar Cycloadditions

N-Boc-3-pyrroline can react with 1,3-dipoles such as azomethine ylides and nitrile oxides in [3+2] cycloaddition reactions to generate fused heterocyclic systems. These reactions are highly valuable for the construction of novel scaffolds for drug discovery.[4][5][6][7]

Experimental Protocol: 1,3-Dipolar Cycloaddition with Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, with an alkene dipolarophile is a powerful method for the synthesis of substituted pyrrolidines.[5] The reaction is highly regio- and stereoselective.[5]

Table 3: Yields of 1,3-Dipolar Cycloaddition Reactions

| Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Isatin and an α-amino acid | Chalcones | Reflux in methanol | Spiro-oxindolylpyrrolidines | 70-85 | |

| Sarcosine and paraformaldehyde | N-Aryl maleimides | Reflux in toluene | Fused pyrrolidines | 65-92 |

Logical Relationship in 1,3-Dipolar Cycloaddition

References

- 1. ucj.org.ua [ucj.org.ua]

- 2. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. When compound Z is treated with ozone, followed by dimethyl sulfi... | Study Prep in Pearson+ [pearson.com]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 6. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrrolidine Derivatives from tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various functionalized pyrrolidine derivatives starting from the versatile building block, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Boc-3-pyrroline). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This guide outlines key synthetic transformations including hydrogenation, dihydroxylation, epoxidation, and aziridination, providing researchers with the necessary information to synthesize a diverse range of pyrrolidine-based compounds for drug discovery and development.

Introduction

The pyrrolidine ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. Its saturated, non-planar structure allows for the precise spatial arrangement of substituents, making it an ideal scaffold for targeting various biological receptors. This compound serves as a valuable and readily available starting material for the stereocontrolled synthesis of substituted pyrrolidines. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions. The double bond within the pyrroline ring provides a handle for a variety of chemical transformations, enabling the introduction of diverse functional groups.

This application note details several key synthetic strategies to functionalize N-Boc-3-pyrroline, providing detailed experimental protocols and quantitative data to guide synthetic efforts.

Overall Synthetic Strategy

The central theme of these protocols is the functionalization of the double bond of this compound to introduce stereochemically defined substituents. The primary transformations covered are:

-

Hydrogenation: Reduction of the double bond to yield the saturated pyrrolidine ring.

-

Dihydroxylation: Introduction of two hydroxyl groups across the double bond, creating chiral diols.

-

Epoxidation: Formation of an epoxide ring, a versatile intermediate for further nucleophilic ring-opening reactions.

-

Aziridination: Introduction of a nitrogen atom across the double bond to form an aziridine ring, another useful intermediate for nitrogen-containing derivatives.

-

Heck Coupling: Carbon-carbon bond formation at the vinylic position to introduce aryl or other substituents.

Caption: Synthetic pathways for the functionalization of this compound.

Hydrogenation

Catalytic hydrogenation of the double bond in this compound provides direct access to the saturated tert-butyl pyrrolidine-1-carboxylate. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Caption: Workflow for the catalytic hydrogenation of N-Boc-3-pyrroline.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

-

Place the reaction mixture in an autoclave and pressurize with hydrogen gas to 45 atm.

-

Stir the reaction mixture at 40 °C for 20 hours.[1]

-

After completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford tert-butyl pyrrolidine-1-carboxylate.

Quantitative Data

| Substrate | Product | Catalyst | Conditions | Yield | Reference |

| Methyl 2-substituted-N-Boc-pyrrole-3-carboxylates | Methyl 2-substituted-N-Boc-pyrrolidine-3-carboxylates | 10% Pd/C | 45 atm H₂, 40 °C, 20 h, MeOH | >95% | [1] |

Dihydroxylation

The syn-dihydroxylation of the double bond in N-Boc-3-pyrroline can be achieved using osmium tetroxide, leading to the formation of cis-3,4-dihydroxypyrrolidine derivatives. The use of Sharpless asymmetric dihydroxylation conditions allows for the enantioselective synthesis of chiral diols, which are valuable intermediates in the synthesis of many biologically active molecules.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Caption: Workflow for the Sharpless asymmetric dihydroxylation of N-Boc-3-pyrroline.

Materials:

-

This compound

-

AD-mix-α or AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

Procedure:

-